molecular formula C11H22N2O2 B1378911 1-Boc-3-amino-3-ethylpyrrolidine CAS No. 1158758-60-1

1-Boc-3-amino-3-ethylpyrrolidine

Cat. No. B1378911
M. Wt: 214.3 g/mol
InChI Key: ZEPFYHXWIXUZJB-UHFFFAOYSA-N
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Description

1-Boc-3-amino-3-ethylpyrrolidine, also known as tert-butyl 3-amino-3-ethylpyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.3 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-amino-3-ethylpyrrolidine consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

1-Boc-3-amino-3-ethylpyrrolidine is a colorless to yellow liquid . It has a molecular weight of 214.31 and is stored in a refrigerator .

Scientific Research Applications

Synthesis and Conformational Analysis in Peptides

1-Boc-3-amino-3-ethylpyrrolidine has been utilized in the synthesis of various peptides. For instance, Kovač et al. (2009) discussed its application in the conformational analysis of β-Lactam-containing ferrocene peptides. The study revealed that the compounds stabilized in solution by medium strong intramolecular hydrogen bonds, highlighting the molecule's role in creating specific peptide structures (Kovač et al., 2009).

Mechanistic Studies in Organic Synthesis

Xue and Silverman (2010) reported a mechanism where 1-Boc-3-amino-3-ethylpyrrolidine underwent tert-butyloxycarbonyl (Boc) group migration. This study provided insights into the reactions of similar compounds under base-generated alkoxide conditions (Xue & Silverman, 2010).

Catalyst in Peptide Synthesis

Heydari et al. (2007) explored the use of 1-Boc-3-amino-3-ethylpyrrolidine as a catalyst for N-tert-butoxycarbonylation of amines, which is crucial in peptide synthesis. The study highlights its efficiency and environmental friendliness in synthesizing N-Boc derivatives of amino acids (Heydari et al., 2007).

Application in Synthesis of Fluorinated Pharmaceuticals

Verniest et al. (2010) described the synthesis of fluorinated azaheterocycles using 1-Boc-3-amino-3-ethylpyrrolidine. These compounds are significant as bifunctional building blocks in the development of fluorinated pharmaceuticals (Verniest et al., 2010).

Chemoenzymatic Synthesis

Haddad and Larchevěque (2005) utilized 1-Boc-3-amino-3-ethylpyrrolidine in chemoenzymatic synthesis, demonstrating its potential in creating high diastereo- and enantioselective compounds, crucial in various chemical syntheses (Haddad & Larchevěque, 2005).

Safety And Hazards

1-Boc-3-amino-3-ethylpyrrolidine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Pyrrolidine, the core structure of 1-Boc-3-amino-3-ethylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

tert-butyl 3-amino-3-ethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-11(12)6-7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPFYHXWIXUZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191811
Record name 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-amino-3-ethylpyrrolidine

CAS RN

1158758-60-1
Record name 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158758-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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